Azide groups can participate in click chemistry reactions, a type of reaction known for its efficiency and specificity PubChem: Bis(11-azidoundecyl) disulfide: . This makes Bis(11-azidoundecyl) disulfide a potential linker molecule to attach biomolecules like antibodies or drugs to surfaces or other biomolecules for targeted applications ScienceDirect: Click chemistry in polymer and material science.
Disulfide bonds can be cleaved or formed under specific conditions. This property allows researchers to explore Bis(11-azidoundecyl) disulfide as a component in self-assembling nanoparticle structures Wiley Online Library: Disulfide Bonds in Drug Delivery Systems: . These structures have potential applications in areas like drug delivery and bioimaging.
Bis(11-azidoundecyl) disulfide is a chemical compound with the molecular formula and a molecular weight of 456.8 g/mol. This compound features two azide groups attached to undecyl chains, linked by a disulfide bond. It is primarily recognized for its utility in research, particularly in biochemical applications due to its unique structural properties. The compound is classified as an irritant, and it is typically stored under conditions specified by safety guidelines to ensure stability and safety during handling.
Bis(11-azidoundecyl) disulfide exhibits significant biological activity due to its ability to form disulfide bonds and engage in click chemistry. These properties allow it to interact with various biomolecules, potentially influencing protein structure and function. The formation of disulfide bonds is crucial in biological systems for stabilizing protein structures and facilitating proper folding. Moreover, the azide functionalities can be utilized for labeling and tracking biomolecules in cellular studies .
The synthesis of Bis(11-azidoundecyl) disulfide typically involves the following steps:
Bis(11-azidoundecyl) disulfide has diverse applications in various fields:
Interaction studies involving Bis(11-azidoundecyl) disulfide focus on its biochemical properties and potential applications in drug design and development. These studies often explore how the compound interacts with proteins and other biomolecules through disulfide bond formation and click chemistry reactions. Such interactions can influence enzyme activity, protein stability, and cellular signaling pathways .
Several compounds exhibit structural or functional similarities to Bis(11-azidoundecyl) disulfide. Below are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dithiothreitol | Contains two thiol groups | Commonly used as a reducing agent in biochemistry |
Azidoethyl disulfide | Azido group linked by a disulfide bond | Useful for similar bioconjugation applications |
1,2-Bis(azidomethyl)disulfane | Two azido groups linked by a disulfide | Potentially more reactive due to multiple azides |
Bis(2-hydroxyethyl)disulfide | Two hydroxyethyl groups linked by a disulfide | Used primarily in protein stabilization |
The uniqueness of Bis(11-azidoundecyl) disulfide lies in its long alkyl chains combined with azido functionalities, which enhance its solubility and reactivity compared to other similar compounds .
This compound's specific structure allows it to participate effectively in click chemistry reactions while maintaining stability under physiological conditions, making it particularly valuable for applications in biochemistry and materials science.
Irritant